N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 891133-51-0
VCID: VC4634045
InChI: InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl
Molecular Formula: C20H18Cl2N4O4S
Molecular Weight: 481.35

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 891133-51-0

Cat. No.: VC4634045

Molecular Formula: C20H18Cl2N4O4S

Molecular Weight: 481.35

* For research use only. Not for human or veterinary use.

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide - 891133-51-0

Specification

CAS No. 891133-51-0
Molecular Formula C20H18Cl2N4O4S
Molecular Weight 481.35
IUPAC Name N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H18Cl2N4O4S/c21-14-6-9-17(22)16(12-14)19-24-25-20(30-19)23-18(27)13-4-7-15(8-5-13)31(28,29)26-10-2-1-3-11-26/h4-9,12H,1-3,10-11H2,(H,23,25,27)
Standard InChI Key JEEGZUASAIXHIA-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl

Introduction

Synthesis and Chemical Reactions

The synthesis of compounds with oxadiazole and benzamide moieties often involves multi-step reactions, including condensation and cyclization processes. Common reagents include dichlorobenzene derivatives and various catalysts to optimize yield and purity.

StepReagentsConditions
1. Formation of Oxadiazole RingDichlorobenzene derivatives, hydrazineControlled temperature, solvent
2. Attachment of Piperidin-1-ylsulfonyl GroupPiperidine, sulfonyl chlorideBasic conditions, appropriate solvent

Biological and Medicinal Applications

Compounds with oxadiazole rings are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a piperidin-1-ylsulfonyl group may enhance interactions with biological targets such as enzymes or receptors.

Potential ApplicationMechanism
Antimicrobial ActivityInterference with microbial enzymes or cell wall synthesis
Anti-inflammatory ActivityInhibition of inflammatory pathways
Anticancer ActivityInteraction with cancer cell receptors or enzymes

Research Findings and Future Directions

While specific research findings on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide are not available, compounds with similar structures have shown promise in various biological assays. Future research should focus on synthesizing this compound and evaluating its biological activities using high-throughput screening techniques.

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